molecular formula C14H11FN2O4S B11515027 N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide CAS No. 401631-03-6

N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11515027
CAS No.: 401631-03-6
M. Wt: 322.31 g/mol
InChI Key: GAYLUOKDPXKCNJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a sulfonamide group attached to the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide typically involves the reaction of 4-fluoroaniline with 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and lipophilicity, while the sulfonamide group contributes to its potential as a pharmacologically active compound .

Properties

CAS No.

401631-03-6

Molecular Formula

C14H11FN2O4S

Molecular Weight

322.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C14H11FN2O4S/c1-17-12-7-6-11(8-13(12)21-14(17)18)22(19,20)16-10-4-2-9(15)3-5-10/h2-8,16H,1H3

InChI Key

GAYLUOKDPXKCNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)OC1=O

solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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